molecular formula C16H17N5O2S B2702919 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2190954-95-9

3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile

Cat. No. B2702919
CAS RN: 2190954-95-9
M. Wt: 343.41
InChI Key: LOYXVWPMWAMRMJ-UHFFFAOYSA-N
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Description

3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs that target this enzyme.

Mechanism of Action

The mechanism of action of 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile involves the inhibition of a specific enzyme. This enzyme is involved in the production of a specific molecule that is involved in inflammation, cancer, and neurodegenerative diseases. By inhibiting this enzyme, it is possible to reduce the production of this molecule, thereby reducing the severity of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile are still being studied. However, it is known that this compound can inhibit the production of a specific molecule that is involved in inflammation, cancer, and neurodegenerative diseases. By reducing the production of this molecule, it is possible to reduce the severity of these diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile in lab experiments include its potent inhibitory activity against a specific enzyme, its relatively straightforward synthesis method, and its potential applications in drug discovery. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and clinical trials.
2. Development of new drugs that target the specific enzyme inhibited by this compound.
3. Investigation of the potential applications of this compound in the treatment of inflammation, cancer, and neurodegenerative diseases.
4. Development of new synthesis methods for this compound that are more efficient and environmentally friendly.
5. Investigation of the potential applications of this compound in other fields, such as agriculture and materials science.
In conclusion, 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile is a promising compound that has potential applications in drug discovery. Its potent inhibitory activity against a specific enzyme makes it a promising candidate for the development of new drugs that target this enzyme. However, further studies are needed to determine its safety and efficacy, and to develop more efficient and environmentally friendly synthesis methods.

Synthesis Methods

The synthesis of 3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile involves the reaction of 4-(pyridin-4-ylmethyl)piperazine with 2-chloronicotinic acid, followed by the addition of sodium hydroxide and potassium carbonate. The resulting compound is then treated with a sulfonyl chloride to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out on a large scale, making it suitable for industrial applications.

Scientific Research Applications

3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile has been extensively studied for its potential applications in drug discovery. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs that target this enzyme. The enzyme in question is involved in a variety of physiological processes, including inflammation, cancer, and neurodegenerative diseases. By inhibiting this enzyme, it is possible to develop drugs that can treat these diseases.

properties

IUPAC Name

3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c17-12-15-16(2-1-5-19-15)24(22,23)21-10-8-20(9-11-21)13-14-3-6-18-7-4-14/h1-7H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYXVWPMWAMRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-[(Pyridin-4-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile

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